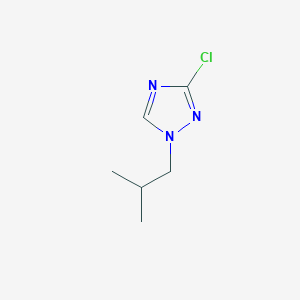

3-Chloro-1-isobutyl-1H-1,2,4-triazole

Descripción general

Descripción

3-Chloro-1-isobutyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles, which includes three nitrogen atoms in a five-membered ring, allows them to interact with various biological targets through hydrogen bonding and dipole interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-isobutyl-1H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cycloaddition reaction, where reactive cumulenes react with nitrile precursors . Another approach involves the use of microwave irradiation to accelerate the reaction and improve yields .

Industrial Production Methods

In industrial settings, the production of 1,2,4-triazoles often employs large-scale cycloaddition reactions under controlled conditions. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high yields. Additionally, the microwave-assisted synthesis method is gaining popularity due to its efficiency and reduced reaction times .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-1-isobutyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.

Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have enhanced biological activities or different chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. For instance, compounds similar to 3-chloro-1-isobutyl-1H-1,2,4-triazole have been evaluated for their inhibitory effects on specific cancer-related enzymes. The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) by triazole derivatives has shown promise in enhancing immune responses against cancers such as breast cancer. In vivo studies demonstrated tumor growth inhibition rates ranging from 79% to 96% in mouse models treated with these compounds .

Antifungal Properties

Triazoles are widely recognized for their antifungal properties. Research indicates that various triazole derivatives exhibit significant antifungal activity against pathogenic fungi. For example, a study found that certain triazole compounds had minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, outperforming traditional antifungal agents like fluconazole . This suggests that this compound could be developed into effective antifungal treatments.

Neuroprotective Effects

The neuroprotective potential of triazole derivatives has also been explored. Compounds containing the triazole moiety have been shown to possess antioxidant properties and can protect neuronal cells from oxidative stress. This application is particularly relevant for developing treatments for neurodegenerative diseases .

Agricultural Applications

Fungicides

In agricultural chemistry, triazoles are extensively used as fungicides due to their ability to inhibit fungal growth. The incorporation of the 3-chloro-1-isobutyl group may enhance the efficacy and selectivity of these compounds against specific fungal pathogens affecting crops. Studies have demonstrated that certain triazole-based fungicides can significantly reduce disease incidence in crops such as wheat and barley .

Herbicides

Emerging research indicates that triazole derivatives could also serve as herbicides. Their ability to disrupt plant growth processes makes them candidates for developing selective herbicides that target specific weed species without harming crops .

Material Science Applications

Corrosion Inhibitors

Triazoles have been investigated for their potential as corrosion inhibitors in metal protection applications. The presence of nitrogen atoms in the triazole ring allows for effective adsorption onto metal surfaces, forming protective layers that prevent corrosion . This application is particularly valuable in industries where metal components are exposed to harsh environments.

Polymer Science

The unique properties of triazoles also lend themselves to advancements in polymer science. Triazole-containing polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications including coatings and adhesives .

Case Study 1: Anticancer Activity

A study conducted on a series of substituted triazoles demonstrated their effectiveness as IDO1 inhibitors. Compounds showed low nanomolar IC50 values and were tested in MDA-MB-231 breast cancer cells with promising results indicating minimal cytotoxicity while enhancing T cell activity against tumors .

Case Study 2: Antifungal Efficacy

Research evaluating a new class of triazole derivatives revealed that one compound exhibited an MIC of 0.00097 μg/mL against Aspergillus fumigatus, significantly outperforming existing antifungal treatments. This highlights the potential for developing more effective antifungal agents based on the triazole scaffold .

Mecanismo De Acción

The mechanism of action of 3-Chloro-1-isobutyl-1H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit specific enzymes or receptors, leading to its antimicrobial and anticancer effects. For instance, it has been shown to inhibit the STAT3 pathway, which is involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-1H-1,2,4-triazole: Similar in structure but lacks the isobutyl group.

1,1′-Azobis (3,5-dinitro-1,2,4-triazole): Contains additional nitro groups, making it more energetic.

3-Bromo-1H-1,2,4-triazole: Bromine substitution instead of chlorine.

Uniqueness

3-Chloro-1-isobutyl-1H-1,2,4-triazole is unique due to its isobutyl group, which can enhance its lipophilicity and biological activity. This structural feature allows it to interact more effectively with lipid membranes and biological targets, making it a valuable compound in drug development .

Actividad Biológica

Overview

3-Chloro-1-isobutyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The unique isobutyl group enhances its lipophilicity, which may improve its interaction with biological membranes and targets.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and dipole interactions. This compound has been shown to inhibit specific pathways involved in disease processes, such as the STAT3 pathway, which plays a crucial role in cancer cell proliferation .

Key Mechanisms:

- Enzyme Inhibition : Interacts with enzymes critical for microbial survival and cancer cell growth.

- Receptor Modulation : Alters the activity of receptors involved in inflammatory responses and cell proliferation.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds within the 1,2,4-triazole class possess significant antibacterial and antifungal properties. For instance:

- In studies involving various bacterial strains, derivatives of 1,2,4-triazoles demonstrated MIC values ranging from 0.25 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

- Specific derivatives showed enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than standard antibiotics .

Antifungal Activity

The compound also shows promise against fungal pathogens:

- A study highlighted that certain triazole derivatives exhibited antifungal activity up to 64 times more potent than fluconazole against Candida albicans .

Anticancer Properties

The anticancer potential of this compound has been explored:

- It has been linked to the inhibition of cancer cell proliferation through pathways such as STAT3. Compounds derived from this triazole have shown promising results in inhibiting tumor growth in various cancer models .

Comparative Analysis

To better understand the effectiveness of this compound compared to similar compounds, the following table summarizes key findings:

| Compound | Activity Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 0.25 - 32 | Effective against MRSA |

| Ciprofloxacin-Triazole Hybrid | Antibacterial | <16 | Higher activity than ciprofloxacin |

| Fluconazole Derivative | Antifungal | <0.0156 | 64x more potent than fluconazole |

| Doxorubicin Derivative | Anticancer | IC50 = 0.071 | Effective against HeLa cells |

Case Studies

Several studies have investigated the biological effects of triazole derivatives:

- Antimicrobial Screening : A study tested various triazole derivatives against a panel of bacterial strains including E. coli and S. aureus. Results indicated that certain triazoles were more effective than traditional antibiotics like ampicillin .

- Cancer Research : Investigations into the anticancer properties revealed that modifications at specific positions on the triazole ring significantly affected potency against different cancer cell lines .

Propiedades

IUPAC Name |

3-chloro-1-(2-methylpropyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYFNZHQOZGRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.